![molecular formula C12H9ClN4O B1403165 3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine CAS No. 1331768-89-8](/img/structure/B1403165.png)

3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine

Descripción general

Descripción

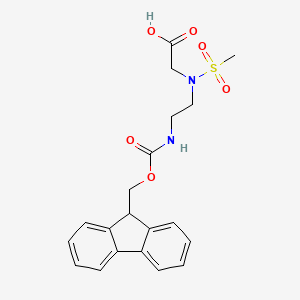

3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C12H9ClN4O and its molecular weight is 260.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Pyrazolo[1,5-a]pyrimidines, including 3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine, have been synthesized through various methods. One approach involves cyclocondensation of 3-amine-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with ethyl malonates and α-acetyl-γ-butyrlolactone (El-Essawy, 2010). Another method describes the environmentally friendly synthesis of pyrazolo[1,5-a]pyrimidine derivatives using ultrasound irradiation and KHSO4 in aqueous media (Kaping et al., 2016).

Potential Industrial Applications

- Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. This application suggests a significant role in industrial processes where corrosion resistance is crucial (Dandia et al., 2013).

Chemical Structure and Reaction Mechanisms

- Studies on acid-catalyzed reactions of pyrazolo[1,5-a]pyridines have provided insights into their chemical structure and reaction mechanisms. These studies are fundamental in understanding the chemical behavior of these compounds (Miki et al., 2009).

Synthesis of Related Compounds

- Research has also been conducted on the synthesis of related pyrazolo[1,5-a]pyrimidines and pyridines. For instance, the synthesis of thieno[2,3-b]pyridines and pyrazolo[1,5-a]pyrimidine derivatives has been reported, highlighting the versatility of these compounds in creating diverse chemical structures (Mohamed et al., 2011).

Biological Activity and Pharmaceutical Potential

- While information on the direct biological activity of this compound is limited, related pyrazolo[1,5-a]pyrimidines have been studied for their potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This research suggests a promising avenue for pharmaceutical development (Rahmouni et al., 2016).

Mecanismo De Acción

Target of Action

Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been identified as strategic compounds for optical applications . Other compounds with related pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been synthesized as novel CDK2 targeting compounds .

Mode of Action

Related pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, where electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors . For the CDK2 targeting compounds, they exert a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Biochemical Pathways

Related compounds that target cdk2 can affect cell cycle progression and induce apoptosis .

Result of Action

Related compounds with cdk2 inhibitory activity showed significant cytotoxic activities against mcf-7 and hct-116 cell lines .

Action Environment

Related pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties .

Análisis Bioquímico

Biochemical Properties

3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with cyclin-dependent kinase 2 (CDK2) and cyclin A2, inhibiting their activity . This interaction is significant because CDK2 is involved in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest. The compound binds to the active site of CDK2, preventing the phosphorylation of key substrates required for cell cycle progression. Additionally, this compound has shown interactions with other proteins and biomolecules involved in cellular signaling pathways, further highlighting its importance in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cell lines such as MCF-7 and HCT-116, the compound exhibits cytotoxic activity, leading to significant inhibition of cell growth . This cytotoxic effect is primarily due to the compound’s ability to induce apoptosis and alter cell cycle progression. The compound influences cell signaling pathways, including the Ras/Erk and PI3K/Akt pathways, which are critical for cell proliferation and survival . Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which inhibits the enzyme’s activity . This inhibition prevents the phosphorylation of substrates necessary for cell cycle progression, leading to cell cycle arrest. Additionally, the compound has been shown to induce changes in gene expression by modulating the activity of transcription factors such as p53 and NF-κB, which play crucial roles in apoptosis and cell survival . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been investigated in laboratory settings. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to light and high temperatures can lead to photodegradation and thermal degradation, respectively. In in vitro studies, the compound’s effects on cellular function have been shown to be sustained over extended periods, with continuous inhibition of CDK2 activity and induction of apoptosis . In in vivo studies, the compound’s long-term effects on cellular function are still being explored, with preliminary results indicating potential therapeutic benefits in cancer treatment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The compound’s therapeutic window is currently being investigated to determine the optimal dosage that maximizes its anticancer effects while minimizing adverse effects. Threshold effects have also been observed, with a certain minimum dose required to achieve significant inhibition of tumor growth.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted in the urine . These metabolic pathways are crucial for the compound’s clearance from the body and its overall pharmacokinetics. Additionally, the compound’s effects on metabolic flux and metabolite levels are being studied to understand its impact on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it binds to intracellular proteins and is distributed to various cellular compartments, including the cytoplasm and nucleus. The compound’s localization and accumulation within specific tissues are influenced by factors such as tissue perfusion and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific subcellular compartments. These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.

Propiedades

IUPAC Name |

3-(5-chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4O/c1-18-12-9(13)7-14-11(16-12)8-6-15-17-5-3-2-4-10(8)17/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJLRFFJCQQIME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1Cl)C2=C3C=CC=CN3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901188367 | |

| Record name | 3-(5-Chloro-4-methoxy-2-pyrimidinyl)pyrazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331768-89-8 | |

| Record name | 3-(5-Chloro-4-methoxy-2-pyrimidinyl)pyrazolo[1,5-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1331768-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Chloro-4-methoxy-2-pyrimidinyl)pyrazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/structure/B1403082.png)

![5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1403090.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine](/img/structure/B1403097.png)

![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1403099.png)